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Compound of Interest

Compound Name:
(R)-Pyrrolidine-2-carbonitrile

hydrochloride

Cat. No.: B044792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-pyrrolidine-2-carbonitrile hydrochloride is a chiral heterocyclic compound of significant

interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold and the

presence of a reactive nitrile group make it a valuable building block for the synthesis of

various biologically active molecules. This technical guide provides a summary of the available

chemical and physical properties, alongside generalized experimental protocols for its

spectroscopic characterization. Despite a comprehensive search, specific experimental

spectroscopic data for this compound is not publicly available in the literature or chemical

databases. Therefore, this guide will focus on the expected spectral characteristics and the

methodologies for their determination.
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Property Value Source

Chemical Formula C₅H₉ClN₂ [1][2]

Molecular Weight 132.59 g/mol [1][2]

CAS Number 675602-84-3 [1][3]

IUPAC Name
(2R)-pyrrolidine-2-carbonitrile

hydrochloride
[3]

Synonyms

(R)-2-Cyanopyrrolidine

hydrochloride, (2R)-2-

Pyrrolidinecarbonitrile

monohydrochloride

[1][3]

Physical Form Solid [3]

Storage Temperature
Inert atmosphere, room

temperature
[3]

Spectroscopic Data (Predicted and Expected)
While specific experimental data is not available, the expected spectroscopic characteristics

can be inferred from the analysis of similar structures, such as (S)-1-(2-chloroacetyl)pyrrolidine-

2-carbonitrile.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the protons of the

pyrrolidine ring and the amine proton. The chiral center at C2 will lead to diastereotopic protons

on the ring, resulting in complex splitting patterns. The hydrochloride form will likely show a

broad signal for the N-H protons.

Expected Chemical Shifts (in CDCl₃ or D₂O):

H2: A multiplet around 4.0-4.5 ppm.

H3, H4, H5: A series of complex multiplets in the range of 1.8-3.5 ppm.
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NH₂⁺: A broad singlet, the chemical shift of which is highly dependent on concentration and

solvent, likely in the range of 7.0-9.0 ppm.

¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (in CDCl₃ or D₂O):

C2: 45-55 ppm.

C3, C4, C5: 20-50 ppm.

CN (Nitrile): 115-125 ppm.

Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in

the molecule.

Expected Absorption Bands (cm⁻¹):

N-H stretch (amine salt): Broad band in the region of 2400-3200 cm⁻¹.

C-H stretch (alkane): 2850-3000 cm⁻¹.

C≡N stretch (nitrile): 2220-2260 cm⁻¹ (this can be a weak to medium intensity band).

N-H bend (amine): 1500-1650 cm⁻¹.

Mass Spectrometry
Mass spectrometry will provide information on the molecular weight and fragmentation pattern

of the molecule. For the hydrochloride salt, the mass spectrum will typically show the mass of

the free base.

Expected Molecular Ion Peak (for the free base, C₅H₈N₂):

[M+H]⁺: m/z = 97.07
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Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of pyrrolidine derivatives

and would be applicable for the characterization of (R)-pyrrolidine-2-carbonitrile
hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: Dissolve approximately 5-10 mg of (R)-pyrrolidine-2-carbonitrile
hydrochloride in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-

d₄). Add a small amount of a reference standard, such as tetramethylsilane (TMS) or 3-

(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C NMR spectrum.

Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5

seconds), and a larger number of scans due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the chemical shifts to

the internal standard.

Infrared (IR) Spectroscopy
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Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation:

KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with approximately

100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder

and press it into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract

it from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups of the molecule.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as

Electrospray Ionization (ESI) or Chemical Ionization (CI).

Data Acquisition:

Introduce the sample into the mass spectrometer.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule

[M+H]⁺.

If fragmentation analysis is required, perform tandem mass spectrometry (MS/MS) on the

parent ion.

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and major

fragment ions.

Logical Workflow for Spectroscopic
Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a novel or commercially sourced chemical compound like (R)-pyrrolidine-2-
carbonitrile hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b044792?utm_src=pdf-body-img
https://www.benchchem.com/product/b044792?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. pharmaffiliates.com [pharmaffiliates.com]

2. calpaclab.com [calpaclab.com]

3. (R)-PYRROLIDINE-2-CARBONITRILE HYDROCHLORIDE CAS#: 675602-84-3
[amp.chemicalbook.com]

To cite this document: BenchChem. [An In-depth Technical Guide on (R)-pyrrolidine-2-
carbonitrile hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044792#spectroscopic-data-for-r-pyrrolidine-2-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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